molecular formula C10H13N5O B2673532 2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol CAS No. 1243779-24-9

2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol

Cat. No. B2673532
CAS RN: 1243779-24-9
M. Wt: 219.248
InChI Key: ZSZAKSUQHXMGMR-UHFFFAOYSA-N
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Description

“2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol” is a compound that contains a 1,2,4-triazole ring system . The 1,2,4-triazole ring system is known for its wide range of biological properties .


Synthesis Analysis

The synthesis of similar compounds involves the use of dl-malic acid under microwave (MW) irradiation . Reactions with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide have been studied .


Molecular Structure Analysis

The molecular structure of similar compounds has been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .


Chemical Reactions Analysis

The electrolytic oxidation destabilized 1,2,4-triazole (TA) and 4-amino-1,2,4-triazole (4ATA), but increased the stability of 3-amino-1,2,4-triazole (3ATA) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR . For example, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Coordination Chemistry

The compound can be used in coordination chemistry to create mononuclear Cu(II) complexes and 1D chains . The primary –NH2 group in the compound can be used to functionalize the obtained products .

Synthesis of 1,2,4-Triazole-Containing Scaffolds

The compound can be used in the synthesis of 1,2,4-triazole-containing scaffolds . These scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .

Antifungal Agents

1,2,4-triazoles and their derivatives, which include this compound, are known to have outstanding biological activities and are used as antifungal agents .

Plant Protection Fungicides

The compound can be used in the synthesis of plant protection fungicides . This is due to the biological activities of 1,2,4-triazoles and their derivatives .

Metal-Azolate Frameworks

The compound can be synthesized for use in coordination chemistry as metal-azolate frameworks . This is due to the various coordination modes of 1,2,4-triazole-containing building blocks .

Azole Coordination Polymers

The compound can be used in the synthesis of azole coordination polymers . These polymers can be designed thanks to the various coordination modes of 1,2,4-triazole-containing building blocks .

Pharmaceuticals

The 1,2,4-triazole core, which includes this compound, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy .

Antimicrobial Agents

The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .

Safety And Hazards

Safety information for similar compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling these compounds .

properties

IUPAC Name

2-[2-amino-4-(1,2,4-triazol-4-yl)anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c11-9-5-8(15-6-13-14-7-15)1-2-10(9)12-3-4-16/h1-2,5-7,12,16H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZAKSUQHXMGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl)amino)ethanol

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